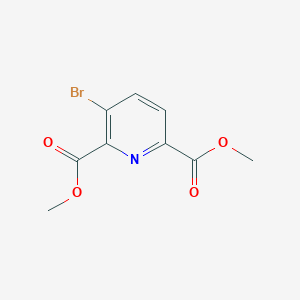
2-(N-Boc-aminométhyl)-4,6-dichlorophénol
Vue d'ensemble
Description
2-(N-Boc-aminomethyl)-4,6-dichlorophenol is a chemical compound that features a phenolic structure substituted with two chlorine atoms and an N-Boc-protected aminomethyl group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Applications De Recherche Scientifique
Agents antibactériens et anti-biofilm avancés
Le composé présente des applications potentielles dans le développement d'agents antibactériens et anti-biofilm avancés. Sa structure permet son incorporation dans des polymères cationiques, qui ciblent les membranes bactériennes et offrent des avantages tels que la faible émergence de résistance et des effets bactéricides rapides . Ces polymères peuvent être utilisés comme adjuvants potentialisateurs pour surmonter les mécanismes de résistance liés à la membrane bactérienne et comme agents anti-biofilm .
Conception et administration de médicaments
« 2-(N-Boc-aminométhyl)-4,6-dichlorophénol » peut être utilisé dans la conception et les systèmes d'administration de médicaments. En tant que porteur de bore, il convient à la capture neutronique, un traitement prometteur pour le cancer . La stabilité de ce composé dans l'eau en fait un candidat viable pour la conception de nouveaux médicaments et de dispositifs d'administration de médicaments .
Synthèse chimique
En synthèse chimique, ce composé sert d'intermédiaire pour la synthèse de molécules plus complexes. Ses sites réactifs en font un bloc de construction polyvalent pour la construction de diverses structures chimiques, qui peuvent être utilisées dans les produits pharmaceutiques et la science des matériaux .
Chimie des polymères
La capacité du composé à s'intégrer dans les polymères le rend précieux en chimie des polymères. Il peut être utilisé pour créer des polymères présentant des propriétés spécifiques, telles qu'une durabilité accrue ou une biocompatibilité améliorée, essentielles dans les dispositifs et implants médicaux .
Mécanisme D'action
Target of Action
The primary targets of 2-(N-Boc-aminomethyl)-4,6-dichlorophenol are bacterial membranes . This compound is part of a class of molecules known as cationic polymers, which are thought to be the last frontier in antibacterial development .
Mode of Action
The compound interacts with its targets by damaging the bacterial membrane . This interaction is facilitated by the cationic nature of the compound, which allows it to bind to the negatively charged bacterial membrane and disrupt its integrity .
Biochemical Pathways
The affected pathways primarily involve the integrity and function of the bacterial cell membrane . The disruption of the membrane leads to leakage of cellular contents and ultimately cell death . This mechanism of action has a rapid bactericidal effect and a low propensity for the emergence of resistance .
Pharmacokinetics
The compound’s effectiveness suggests that it has suitable bioavailability for its intended use .
Result of Action
The primary result of the compound’s action is the effective killing of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) persisters . This is achieved through the compound’s capacity to damage the bacterial membrane .
Action Environment
The action, efficacy, and stability of 2-(N-Boc-aminomethyl)-4,6-dichlorophenol can be influenced by various environmental factors. It’s worth noting that the compound’s success in antibacterial development suggests that it performs well under a variety of conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-Boc-aminomethyl)-4,6-dichlorophenol typically involves the protection of the aminomethyl group with a Boc group, followed by chlorination of the phenol ring. One common method involves the reaction of 4
Propriétés
IUPAC Name |
tert-butyl N-[(3,5-dichloro-2-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO3/c1-12(2,3)18-11(17)15-6-7-4-8(13)5-9(14)10(7)16/h4-5,16H,6H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQARRNHMSFYCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


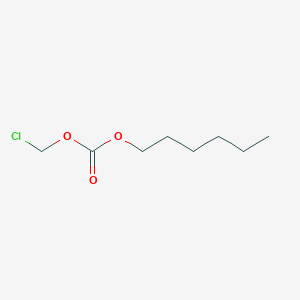
![Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate](/img/new.no-structure.jpg)
![1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1446363.png)

![5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole](/img/structure/B1446365.png)
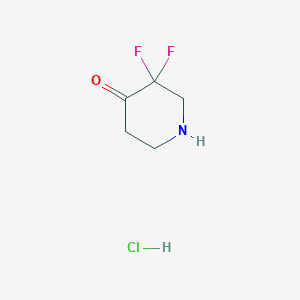
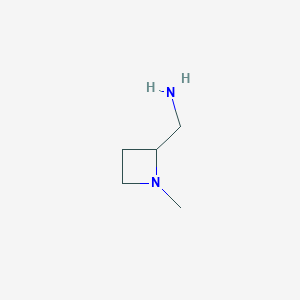
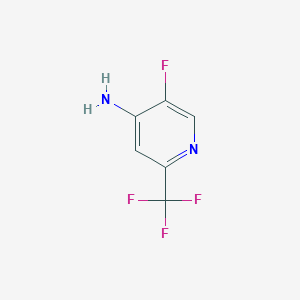
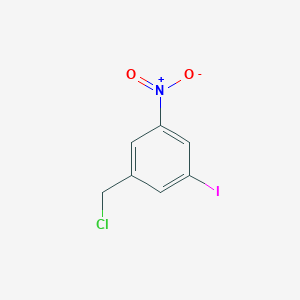
![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1446371.png)
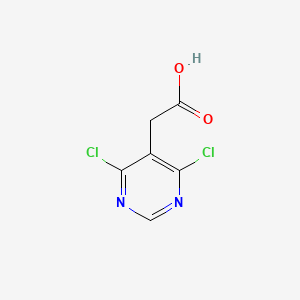
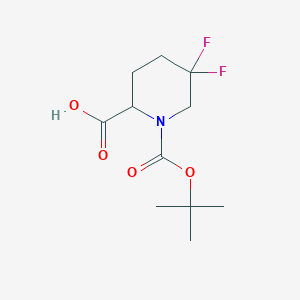
amine](/img/structure/B1446379.png)
